2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole
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Overview
Description
2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The imidazole ring can form hydrogen bonds and coordinate with metal ions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzimidazole: Similar structure but with a benzimidazole ring instead of a dihydroimidazole ring.
Trifluoromethylphenylimidazole: Contains a phenylimidazole ring with a trifluoromethyl group attached.
Uniqueness
2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole is unique due to the combination of its trifluoromethyl group and dihydroimidazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the dihydroimidazole ring provides a versatile scaffold for further chemical modifications.
Properties
CAS No. |
3038-55-9 |
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Molecular Formula |
C11H11F3N2 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H11F3N2/c12-11(13,14)9-3-1-2-8(6-9)7-10-15-4-5-16-10/h1-3,6H,4-5,7H2,(H,15,16) |
InChI Key |
LRBKIWYUGFTYDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)CC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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